
Characterization of Palmarumycin C3: A
Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Palmarumycin C3

Cat. No.: B181729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for

the characterization of Palmarumycin C3, a bioactive fungal metabolite. The information

presented herein is curated for professionals in research, and drug development, offering a

detailed examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and

ultraviolet-visible (UV-Vis) data that define this complex natural product.

Palmarumycin C3 (C₂₀H₁₂O₆, Molar Mass: 348.31 g/mol ) is a member of the

spirobisnaphthalene family of fungal metabolites, which are known for their diverse biological

activities.[1] Accurate and thorough spectroscopic analysis is the cornerstone of its

identification and subsequent research into its potential therapeutic applications. The structural

elucidation of Palmarumycin C3 was first detailed by Krohn et al. in 1994, and the data

presented here is based on this foundational work.[1]

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for Palmarumycin C3.

Table 1: ¹H NMR Spectroscopic Data for Palmarumycin
C3
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1-H 7.32 d 8.0

2-H 7.65 t 8.0

3-H 7.18 d 8.0

4-H 6.85 s

5-H 6.85 s

8-H 4.65 d 3.0

9-H 3.45 d 3.0

1'-H 7.25 d 8.5

3'-H 6.78 d 2.5

4'-H 6.65 dd 8.5, 2.5

6'-OH 9.85 s

8'-OH 10.12 s

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Palmarumycin
C3
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Position Chemical Shift (δ) ppm

1 120.5

2 136.8

3 118.9

4 109.1

4a 156.4

5 109.1

5a 138.7

6 198.2

7 55.4

8 76.9

9 58.9

9a 114.9

1' 115.8

2' 155.1

3' 108.3

4' 119.7

4a' 131.9

5' 114.2

6' 161.9

7' 109.8

8' 158.7

8a' 108.1

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
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Table 3: Mass Spectrometry and UV-Vis Data for
Palmarumycin C3

Technique Observed Value

High-Resolution Mass Spectrometry (HR-MS)
m/z 348.0634 [M]⁺ (Calcd. for C₂₀H₁₂O₆,

348.0634)

Ultraviolet-Visible (UV-Vis) Spectroscopy
λ_max (MeOH) nm (log ε): 225 (4.52), 272

(4.01), 305 (3.85), 340 (3.71)

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of Palmarumycin C3. These protocols are based on standard practices for the analysis of

natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified Palmarumycin C3 is dissolved in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: Approximately 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-12 ppm.
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¹³C NMR Spectroscopy:

Instrument: A 100 MHz NMR spectrometer.

Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral Width: 0-220 ppm.

High-Resolution Mass Spectrometry (HR-MS)
Sample Preparation: A dilute solution of Palmarumycin C3 is prepared in a suitable solvent

such as methanol or acetonitrile (1-10 µg/mL).

Instrumentation and Analysis:

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument.

Ionization Method: Electrospray ionization (ESI) in positive ion mode is typically used for

this class of compounds.

Mass Analyzer: Set to a high-resolution mode (typically >10,000) to enable accurate mass

measurement.

Data Acquisition: Data is acquired over a mass range of m/z 100-1000. The accurate mass

of the molecular ion ([M]⁺) is determined and used to calculate the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of Palmarumycin C3 is prepared in methanol. Serial

dilutions are made to obtain a concentration that gives an absorbance reading between 0.1
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and 1.0 AU, typically in the range of 10-50 µM.

Instrumentation and Analysis:

Instrument: A dual-beam UV-Vis spectrophotometer.

Procedure: The spectrophotometer is blanked with the solvent (methanol). The sample

solution is then placed in a 1 cm path length quartz cuvette, and the absorbance is

measured over a wavelength range of 200-800 nm. The wavelengths of maximum

absorbance (λ_max) are recorded.

Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

natural product like Palmarumycin C3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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